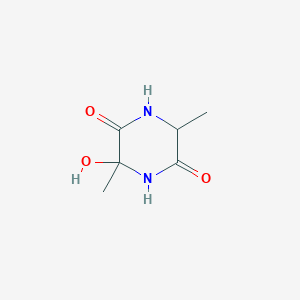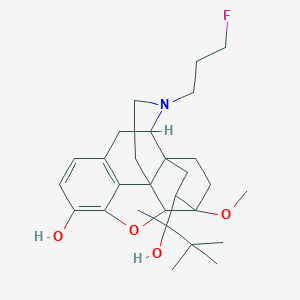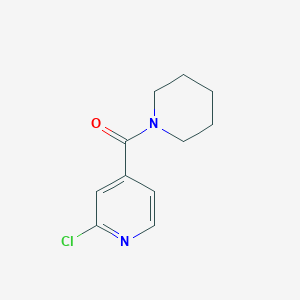![molecular formula C9H18O2 B161575 Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI) CAS No. 134175-90-9](/img/structure/B161575.png)
Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Also known as IBA, this compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of IBA is not fully understood, but it is believed to involve the activation of specific receptors in cells that promote cell growth and differentiation. IBA is also thought to interact with enzymes and proteins involved in cell signaling pathways, leading to changes in gene expression and cellular function.
Effets Biochimiques Et Physiologiques
IBA has been found to have various biochemical and physiological effects, including the promotion of cell growth and differentiation, the inhibition of cancer cell growth, and the stimulation of root formation in plants. IBA has also been found to have anti-inflammatory properties and to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using IBA in lab experiments is its low toxicity, which makes it safe to handle and use. IBA is also relatively inexpensive and easy to synthesize. However, one limitation of using IBA in lab experiments is its limited solubility in water, which can make it difficult to use in certain applications.
Orientations Futures
There are several future directions for research on IBA, including the development of new synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in nanotechnology and materials science. Additionally, further research is needed to fully understand the biochemical and physiological effects of IBA and to determine its safety and efficacy for use in medicine and agriculture.
Conclusion:
In conclusion, IBA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. While there is still much to be learned about IBA, its potential for use in medicine, agriculture, and materials science makes it an exciting area of research for scientists and researchers alike.
Méthodes De Synthèse
IBA can be synthesized using various methods, including the reaction of epichlorohydrin with isobutanol in the presence of a strong base such as sodium hydroxide. Another method involves the reaction of epichlorohydrin with isobutanol in the presence of an acid catalyst such as hydrochloric acid. The product obtained from both methods is IBA, which can be purified using different techniques such as distillation and chromatography.
Applications De Recherche Scientifique
IBA has been extensively studied for its potential applications in various fields, including agriculture, medicine, and materials science. In agriculture, IBA is used as a plant growth regulator to promote root formation in cuttings and to stimulate the growth of lateral roots. In medicine, IBA has been studied for its potential anti-cancer properties and has been found to inhibit the growth of cancer cells. In materials science, IBA has been used as a crosslinking agent for the synthesis of polymers.
Propriétés
Numéro CAS |
134175-90-9 |
|---|---|
Nom du produit |
Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI) |
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
(1R)-2-methyl-1-[(2S,3S)-3-propan-2-yloxiran-2-yl]propan-1-ol |
InChI |
InChI=1S/C9H18O2/c1-5(2)7(10)9-8(11-9)6(3)4/h5-10H,1-4H3/t7-,8+,9+/m1/s1 |
Clé InChI |
NQKUHMCAOBVHQC-VGMNWLOBSA-N |
SMILES isomérique |
CC(C)[C@H]1[C@@H](O1)[C@@H](C(C)C)O |
SMILES |
CC(C)C1C(O1)C(C(C)C)O |
SMILES canonique |
CC(C)C1C(O1)C(C(C)C)O |
Synonymes |
Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



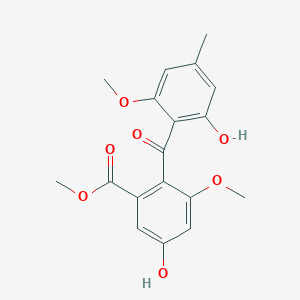
![[3-[hydroxy-[2-[(2,2,2-trifluoroacetyl)amino]ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B161493.png)
![[(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate](/img/structure/B161495.png)
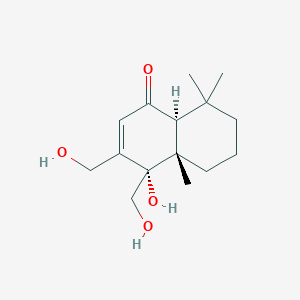
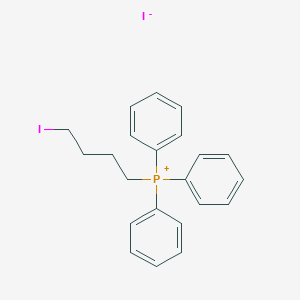
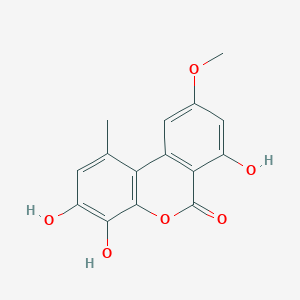

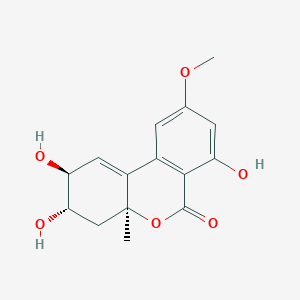
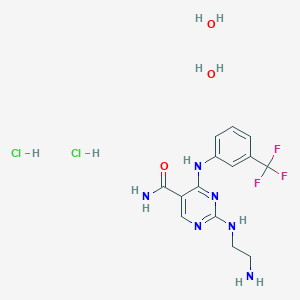
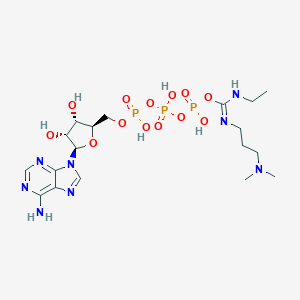
![Ethyl 2-[3-(2-amino-2-thioxoethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate](/img/structure/B161512.png)
